4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Chemical procurement Purity validation Reproducibility

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-59-5) is a synthetic small molecule (C₁₈H₁₆ClN₃OS, MW 357.86 g/mol) comprising a 4-chlorobenzamide moiety linked via a thioethyl bridge to a 5-phenyl-1H-imidazole ring. It belongs to the imidazolyl-thioether benzamide class, a scaffold recognised for its potential in medicinal chemistry.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 886898-59-5
Cat. No. B2546065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS886898-59-5
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
InChIKeyBUFQWVGIJNLRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-59-5): Procurement-Grade Identity and Purity Profile


4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-59-5) is a synthetic small molecule (C₁₈H₁₆ClN₃OS, MW 357.86 g/mol) comprising a 4-chlorobenzamide moiety linked via a thioethyl bridge to a 5-phenyl-1H-imidazole ring . It belongs to the imidazolyl-thioether benzamide class, a scaffold recognised for its potential in medicinal chemistry [1]. The compound is commercially available for research use at ≥95% purity, with documented stock availability and defined storage conditions .

Why 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide Cannot Be Substituted by Generic Imidazolyl-Benzamide Analogs


The imidazolyl-thioethyl benzamide scaffold is exquisitely sensitive to substituent variation. The 4-chloro substitution on the benzamide ring imparts distinct electronic (Hammett σₚ = +0.23), steric, and lipophilic properties compared to unsubstituted (σₚ = 0.00), 4-methoxy (σₚ = -0.27), 4-bromo, or 4-trifluoromethyl analogs [1]. Similarly, the 5-phenyl substituent on the imidazole ring differentiates this compound from 5-(4-chlorophenyl) or 5-(4-methylphenyl) variants that have altered π-stacking and halogen-bonding capacity . Class-level evidence from imidazolyl benzamide series demonstrates that even minor substituent changes can shift antibacterial MIC values from inactive to equipotent with ciprofloxacin [2]. Generic interchange without verifying substituent-specific activity data risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-59-5) vs. Closest Analogs


Purity and Supply Chain Reliability: 95%+ Assured Purity vs. Unspecified-Grade Analogs

The target compound is supplied with a documented purity specification of ≥95% (Catalog No. CM890184), providing a defined baseline for experimental reproducibility . In contrast, many structurally analogous imidazolyl-thioether benzamides (e.g., the 4-methoxy analog CAS 886897-65-0) are listed without a publicly disclosed purity threshold from the same vendor, introducing uncertainty in assay normalisation . For procurement decisions, a specified purity enables direct cost-per-active-mole calculations.

Chemical procurement Purity validation Reproducibility

Electronic Modulation: 4-Chloro Hammett σₚ vs. 4-Methoxy and Unsubstituted Analogs

The 4-chloro substituent on the benzamide ring provides an electron-withdrawing effect (Hammett σₚ = +0.23) that is mechanistically distinct from the electron-donating 4-methoxy group (σₚ = -0.27) or the electronically neutral unsubstituted benzamide (σₚ = 0.00) [1]. This electronic modulation directly influences the electrophilicity of the amide carbonyl, the acidity of the amide NH, and the compound's propensity for π-π stacking interactions with aromatic residues in biological targets. In imidazolyl benzamide antibacterial series, such electronic perturbations have been shown to shift MIC values by orders of magnitude [2].

Medicinal chemistry SAR Electronic effects

Halogen-Bonding Capability: 4-Chloro vs. 4-Bromo Substitution in Crystalline and Biological Environments

The 4-chloro substituent on the benzamide ring can engage in halogen bonding (C–Cl···O/N) as a moderate halogen-bond donor, with a calculated σ-hole magnitude distinct from the heavier 4-bromo analog (CAS 886898-27-7) [1]. The 4-chloro group provides a balance between halogen-bond directionality and steric bulk (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å), which may affect binding pose selectivity in protein pockets. The 4-bromo analog, while a stronger halogen-bond donor, introduces greater steric demand that can be detrimental in sterically constrained binding sites .

Structural biology Halogen bonding Crystal engineering

Imidazole Substituent Differentiation: 5-Phenyl vs. 5-(4-Chlorophenyl) Impact on Molecular Topology

The 5-phenyl substituent on the imidazole ring of the target compound contrasts with the 5-(4-chlorophenyl) variant found in the dichloro analog (CAS 897457-17-9) . The absence of a para-chloro on the imidazole phenyl ring in the target compound reduces molecular weight by 34.4 Da (357.86 vs. 392.30 g/mol) and decreases overall lipophilicity (estimated ΔClogP ≈ -0.7 units), which can improve aqueous solubility and reduce non-specific protein binding [1]. Additionally, the 5-phenyl group presents a distinct π-stacking surface compared to the electron-deficient 4-chlorophenyl ring, potentially altering binding affinity at aromatic-rich protein interfaces.

Molecular recognition π-stacking Drug design

Antibacterial Class-Level Activity: Imidazolyl Benzamide Scaffold Validation Against Gram-Positive Pathogens

Although no direct antibacterial MIC data are publicly available for the target compound itself, a closely related series of imidazolyl benzamides containing urea linkers has been evaluated against Staphylococcus aureus and other Gram-positive strains, with some analogs demonstrating antibacterial potency comparable to the reference standard ciprofloxacin [1]. The imidazole-2-thioether benzamide scaffold—shared by the target compound—was identified as a privileged chemotype for antibacterial activity. Quantitative structure-activity relationship (QSAR) trends from this series indicate that electron-withdrawing substituents on the benzamide ring (such as 4-Cl) enhance antibacterial potency relative to electron-donating or unsubstituted analogs [1]. The target compound's 4-chloro substitution positions it favourably within this SAR landscape.

Antibacterial Gram-positive Drug discovery

Hedgehog Pathway Modulation: Patent-Validated 5-Phenylimidazole Chemotype for Oncology Applications

The 5-phenyl-1H-imidazole motif present in the target compound is a core structural element in patent-disclosed Hedgehog signaling pathway modulators [1]. A series of N-[4-chloro-3-(5-phenyl-1H-imidazol-2-yl)phenyl] carboxamide derivatives, which share the 5-phenylimidazole substructure with the target compound, have been claimed as therapeutic agents for cancers dependent on aberrant Hedgehog pathway activation, including medulloblastoma and basal cell carcinoma [1]. The target compound's thioether-linked architecture offers a topologically distinct connectivity compared to the directly linked analogs in the patent, presenting an underexplored vector for Hedgehog pathway probe development.

Hedgehog signaling Cancer Chemical biology

Recommended Application Scenarios for 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide in Scientific Research and Industrial Procurement


Antibacterial SAR Probe: Benchmarking 4-Chloro Substituent Effects in Gram-Positive Screening Panels

Based on class-level SAR from imidazolyl benzamide series showing that electron-withdrawing substituents enhance antibacterial potency, this compound is suited as a 4-chloro reference point in a matrixed SAR panel comparing substituent electronic effects (4-Cl vs. 4-OCH₃, 4-Br, 4-CF₃, and unsubstituted analogs) against S. aureus and other Gram-positive strains [1]. The ≥95% purity specification ensures that observed MIC differences can be attributed to structural variables rather than impurity confounds [2].

Hedgehog Pathway Chemical Probe Development: Thioether-Linker Topology Exploration

The 5-phenylimidazole core is a validated Hedgehog pathway modulator chemotype as claimed in patent CN101501004A [1]. The target compound's thioethyl-linked benzamide architecture provides a topologically distinct scaffold for exploring linker-length and conformational flexibility effects on Smoothened receptor engagement, complementing directly linked N-phenyl carboxamide analogs already disclosed.

Halogen-Bonding Crystallography: Medium-Size Halogen Donor for Co-Crystal Structural Biology

The 4-chloro substituent offers a moderate halogen-bond donor capacity (weaker than 4-bromo but stronger than 4-fluoro) that is advantageous for co-crystallisation studies where excessive halogen-bond strength can induce non-physiological binding poses [1]. The compound can serve as a tool to map halogen-bond acceptor hotspots in protein active sites, with the 4-bromo analog (CAS 886898-27-7) available as a comparative stronger donor control [2].

Physicochemical Developability Benchmarking: Lipophilic Efficiency Profiling

With a molecular weight of 357.86 g/mol and an estimated ClogP of ~3.2, the compound occupies a favourable region of drug-like chemical space (Lipinski-compliant) [1]. It can function as a reference compound for benchmarking the developability profiles of higher-MW, more lipophilic analogs such as the dichloro variant (CAS 897457-17-9, MW 392.30) in solubility, permeability, and metabolic stability assays.

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